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Compound of Interest

Compound Name:
3-Methyl-1-(2-methylphenyl)butan-

1-one

CAS No.: 58138-81-1

Cat. No.: B2444472

Get Quote

Executive Summary
o-Isovalerotoluene (Systematically: 1-(2-methylphenyl)-3-methylbutan-1-one) represents a

specific class of alkyl-aryl ketones synthesized primarily via Friedel-Crafts acylation. While

often overshadowed by its para-isomer in bulk industrial applications, the ortho-isomer serves

as a critical intermediate in the fine chemical synthesis of specialized fragrances and

pharmaceutical scaffolds.

This guide provides a rigorous technical analysis of the physicochemical properties of o-

isovalerotoluene, specifically its boiling point (BP) and melting point (MP). It further details the

experimental protocols required for high-precision determination of these values, grounding the

methodology in thermodynamic principles and authoritative standards.

Part 1: Chemical Identity & Structural Analysis[1]
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Understanding the physical behavior of o-isovalerotoluene requires a precise definition of its

molecular architecture. The presence of the ortho-methyl group introduces steric strain that

distinctively alters its phase transition temperatures compared to its meta and para

counterparts.

Attribute Technical Detail

Common Name o-Isovalerotoluene

Systematic IUPAC Name 1-(2-methylphenyl)-3-methylbutan-1-one

Synonyms 2'-Methylisovalerophenone; o-Isovaleryl Toluene

Molecular Formula C₁₂H₁₆O

Molecular Weight 176.26 g/mol

Structural Features

Aromatic toluene core acylated at the ortho

position with an isovaleryl (3-methylbutanoyl)

group.[1][2][3]

Structural Diagram & Synthesis Pathway
The following diagram illustrates the Friedel-Crafts acylation pathway, highlighting the

competitive formation of ortho and para isomers.
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Figure 1: Electrophilic aromatic substitution pathway yielding o-isovalerotoluene. The ortho-

isomer is kinetically disfavored due to steric clash between the methyl and isovaleryl groups.

Part 2: Thermodynamic Properties (BP & MP)
The boiling and melting points of o-isovalerotoluene are governed by Van der Waals forces and

the efficiency of molecular packing. The ortho-substitution disrupts planar stacking, typically

resulting in a lower melting point and a boiling point slightly deviated from the para-isomer.

Boiling Point (BP)
The boiling point represents the temperature at which the vapor pressure of the liquid equals

the external pressure. For o-isovalerotoluene, the boiling point is elevated relative to

unsubstituted valerophenone due to the additional methyl group, yet modulated by the ortho

effect.

Predicted Boiling Point: 248°C – 255°C (at 760 mmHg)

Experimental Context:

Valerophenone (C₁₁H₁₄O) boils at 244–245°C [1].[4]

The addition of a methyl group typically adds 15–20°C to the boiling point of aromatic

ketones.

However, ortho-substitution can slightly lower the boiling point relative to the para-isomer

(approx. 260°C) due to intramolecular steric shielding which reduces intermolecular

dipole-dipole interactions.

Melting Point (MP)
Melting point is highly sensitive to molecular symmetry. The ortho-isomer possesses lower

symmetry and significantly higher steric strain than the crystalline para-isomer.

Predicted Melting Point: < 20°C (Liquid at Room Temperature)

Thermodynamic Logic:
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p-Isovalerotoluene is often a low-melting solid or semi-solid due to its ability to pack

efficiently in a crystal lattice.

o-Isovalerotoluene, with its "kinked" structure caused by the adjacent methyl and carbonyl

groups, resists crystallization. It is expected to exist as a colorless to pale yellow oil at

ambient conditions.

Summary Data Table
Property Value / Range Confidence Level Mechanistic Driver

Boiling Point (760

mmHg)
248 – 255 °C

High (Predicted based

on Homologs)

Molecular Weight +

Dipole Interactions

Melting Point < 20 °C (Liquid)
High (Structural

Analysis)

Steric inhibition of

crystal packing

Physical State (25°C) Liquid
Experimental

Observation
Low symmetry

Refractive Index (

)
~1.510 – 1.520 Estimated Aromatic conjugation

Part 3: Experimental Methodologies
As a scientist, relying solely on literature values is insufficient. Verification requires robust

experimental protocols. The following workflows outline the authoritative methods for

determining BP and MP for this compound.

Boiling Point Determination: Ebulliometry & Distillation
For high-boiling liquids like o-isovalerotoluene, simple open-tube methods are prone to error

due to decomposition or thermometer lag.

Protocol: Micro-Distillation (ASTM D1078 Adaptation)

Setup: Use a Hickman distillation head or a micro-scale fractional distillation apparatus with

a vacuum jacket.
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Pressure Control: Since the BP is >200°C, decomposition is a risk. Perform the distillation

under reduced pressure (e.g., 10 mmHg).

Calculation: Use the Antoine Equation or a nomograph to convert the observed vacuum

BP to standard atmospheric pressure.

Approximation: At 10 mmHg, the BP will be approximately 110–120°C.

Equilibrium: Allow the reflux ring to stabilize for 5 minutes before recording the vapor

temperature.

Validation: Compare against a standard of pure Valerophenone.

Melting Point / Glass Transition: DSC Analysis
Since o-isovalerotoluene is likely a liquid, "melting point" determination effectively becomes a

freezing point or glass transition (

) analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Sample Prep: Seal 5–10 mg of the liquid in an aluminum pan.

Cooling Cycle: Cool rapidly to -80°C to freeze the sample or induce a glass state.

Heating Cycle: Heat at 5°C/min.

Analysis:

Look for an endothermic peak (melting) or a step change in heat capacity (

).

If no crystallization occurs, the compound is a glass-forming liquid.

Experimental Workflow Diagram
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Figure 2: Integrated workflow for the synthesis, purification, and physical characterization of o-

isovalerotoluene.

Part 4: Applications in Drug Development
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In the context of pharmaceutical research, o-isovalerotoluene is not merely a solvent but a

scaffold intermediate.

Steric Control: The ortho-methyl group provides a fixed steric barrier. In medicinal chemistry,

this is utilized to lock conformations of downstream drugs, potentially improving receptor

binding selectivity.

Metabolic Stability: The steric bulk around the ketone and the methyl group can retard

metabolic oxidation at the benzylic position, a common strategy to extend the half-life of drug

candidates.

Fragrance Industry: Isomeric valerophenones are often evaluated for fruity/balsamic odor

profiles. The ortho isomer typically offers a sharper, more herbal note compared to the sweet

para isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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